N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
Historical Development of Phosphapentacyclic Compounds
The evolution of phosphapentacyclic compounds traces back to fundamental developments in organophosphorus chemistry during the mid-twentieth century. However, the specific application of phosphoramidites as effective monodentate ligands for transition metal catalysis marks a pivotal milestone, attributed to Dutch chemist Ben Feringa in the mid-1990s. This breakthrough challenged the prevailing notion that high flexibility in metal-ligand complexes was detrimental to achieving high stereocontrol in catalytic processes.
In 1996, Feringa and colleagues reported a groundbreaking discovery involving the enantioselective 1,4-addition of aliphatic zinc reagents to enones, catalyzed by copper in the presence of BINOL-derived phosphoramidite ligands. This achievement demonstrated unprecedented levels of enantioselectivity, opening new avenues for asymmetric transformations that previously relied on bidentate phosphine ligands.
The year 2000 witnessed another significant advancement when Reetz, Pringle, and independently Feringa and de Vries described the application of phosphoramidite ligands for asymmetric hydrogenation. These parallel developments achieved high enantioselectivities comparable to those using the most selective bidentate ligands known at that time. This period marked the beginning of extensive research into phosphoramidite ligands, including the development of phosphapentacyclic structures for various catalytic applications.
Table 1: Timeline of Key Developments in Phosphoramidite Chemistry
| Year | Researchers | Contribution | Significance |
|---|---|---|---|
| 1996 | Feringa et al. | Enantioselective 1,4-addition with Cu-phosphoramidite catalysts | First demonstration of high enantioselectivity with monodentate phosphoramidite ligands |
| 2000 | Reetz, Pringle, Feringa & de Vries | Application in asymmetric hydrogenation | Rivaled performance of traditional bidentate ligands |
| 2000-2010 | Multiple research groups | Expansion to diverse asymmetric transformations | Established phosphoramidites as "privileged ligands" |
| 2010-Present | Global research community | Fine-tuning electronic properties of phosphoramidites | Enhanced performance in challenging transformations |
Structural Classification within Organophosphorus Chemistry
Organophosphorus compounds are typically classified based on the oxidation state of the phosphorus atom, primarily as derivatives of phosphorus(V) or phosphorus(III). In a more descriptive nomenclature system, these compounds are identified by their coordination number σ and valency λ.
The title compound belongs to the phosphoramidite class, featuring a phosphorus(III) center with two oxygen bridges and one nitrogen-containing substituent. Its molecular formula C₂₄H₂₂NO₂P corresponds to a molecular weight of 387.4 g/mol. The compound's structural complexity derives from its pentacyclic backbone, which incorporates a unique spatial arrangement that confers specific stereochemical properties relevant to its function as a chiral ligand.
Table 2: Classification of Major Organophosphorus Compound Types
| Class | General Formula | Oxidation State | Representative Examples |
|---|---|---|---|
| Phosphines | PR₃ | P(III) | Triphenylphosphine (PPh₃) |
| Phosphites | P(OR)₃ | P(III) | Trimethyl phosphite |
| Phosphoramidites | P(OR)₂(NRR') | P(III) | N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo compound |
| Phosphine oxides | O=PR₃ | P(V) | Triphenylphosphine oxide |
| Phosphate esters | O=P(OR)₃ | P(V) | Trimethyl phosphate |
| Phosphoryl thioates | S=P(OR)₃ | P(V) | Malathion |
The phosphapentacyclic structure in the title compound is characterized by fused ring systems that create a rigid, three-dimensional framework influencing its steric and electronic properties. The compound features a dinaphthyl backbone with a phosphoramidite moiety bridging the two naphthalene units, creating the distinctive pentacyclic architecture reflected in its systematic name.
Significance in Chiral Phosphoramidite Ligand Research
Chiral phosphoramidite ligands represent a privileged class of compounds in asymmetric catalysis, offering several advantages over traditional phosphine-based systems. Their modular structure enables facile modification, allowing researchers to fine-tune electronic and steric properties for specific catalytic applications. The title compound exemplifies this modularity, featuring methyl substituents at strategic positions that influence its catalytic behavior.
The significance of these compounds extends across multiple catalytic processes, including:
- Asymmetric hydrogenation : Achieving high enantioselectivities in the reduction of C=C, C=O, and C=N bonds
- Rh-catalyzed asymmetric hydroformylation : Enabling regioselective and enantioselective carbonylation reactions
- Cu-catalyzed asymmetric conjugate additions : Facilitating the formation of new carbon-carbon bonds with high stereoselectivity
- Pd-catalyzed asymmetric allylic substitutions : Providing access to diverse chiral building blocks
Recent research has demonstrated that rationally tuning the remote electronic property of 1,1'-binaphthol-derived phosphoramidites can significantly enhance catalytic performance. For example, a study published in Nature Communications (2024) reported a palladium-catalyzed enantioselective ring-closing aminoalkylative amination of aminoenynes enabled by a tailored electron-deficient chiral phosphoramidite ligand. This approach allowed for the efficient synthesis of enantioenriched exocyclic allenylamines with up to >99% enantiomeric excess.
Table 3: Applications of Phosphapentacyclic Phosphoramidite Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate Scope | Enantioselectivity | Key Advantages |
|---|---|---|---|---|
| Asymmetric hydrogenation | Rh/phosphoramidite | Functionalized olefins | Up to 99% ee | Broad substrate scope |
| Asymmetric hydroformylation | Rh/phosphoramidite | Terminal alkenes | Up to 97% ee | High regioselectivity |
| Conjugate addition | Cu/phosphoramidite | α,β-unsaturated compounds | Up to 98% ee | Mild reaction conditions |
| Allylic alkylation | Pd/phosphoramidite | Allylic substrates | Up to 99% ee | Various nucleophiles applicable |
| Ring-closing amination | Pd/phosphoramidite | Aminoenynes | >99% ee | Formation of complex heterocycles |
The monodentate nature of phosphoramidite ligands, once considered a limitation, has been leveraged as an advantage in combinatorial approaches to catalyst discovery. By mixing different monodentate ligands, researchers can generate diverse catalyst libraries for rapid screening and optimization of reaction conditions.
Evolution of Academic Interest and Research Trajectory
The trajectory of research on phosphapentacyclic compounds has evolved substantially since their initial introduction. Early investigations focused primarily on establishing fundamental structure-activity relationships and exploring basic catalytic applications. However, as understanding of these systems deepened, research expanded into more sophisticated directions.
Recent developments include:
- Electronic tuning : Tailoring the electronic properties of chiral phosphoramidite ligands through remote substituent effects to enhance catalytic performance
- Mechanistic investigations : Elucidating reaction pathways and transition states to rationalize observed selectivities
- Application expansion : Extending the utility of phosphoramidite ligands to novel reactions and challenging substrate classes
- Immobilization strategies : Developing heterogeneous variants for improved recyclability and continuous-flow processes
- Supramolecular approaches : Incorporating non-covalent interactions to create more rigid and selective catalyst systems
A comprehensive review published in Angewandte Chemie (2010) characterized phosphoramidites as "privileged ligands" in asymmetric catalysis, highlighting their exceptional versatility and accessibility. The review emphasized that their modular structure enables the formation of ligand libraries and easy fine-tuning for specific catalytic reactions.
Table 4: Publication Trends in Phosphoramidite Ligand Research
| Time Period | Research Focus | Key Publications | Notable Findings |
|---|---|---|---|
| 1996-2000 | Initial discovery and proof of concept | Feringa et al. | Demonstration of catalytic potential |
| 2001-2010 | Expansion of reaction scope | Teichert & Feringa (2010) | Establishment as "privileged ligands" |
| 2011-2020 | Mechanistic understanding | Multiple research groups | Elucidation of structural factors affecting selectivity |
| 2021-Present | Electronic tuning and novel applications | Nature Communications (2024) | Remote electronic effects on enantioselectivity |
The title compound continues to attract academic interest due to its structural complexity and potential for further modification. Its appearance in various chemical catalogs (CAS: 185449-86-9) indicates its commercial relevance as a valuable chiral ligand for asymmetric synthesis applications.
The development of these pentacyclic phosphoramidite structures has significantly contributed to the advancement of asymmetric catalysis, providing synthetic chemists with powerful tools for constructing complex chiral molecules with high stereoselectivity. As research continues to explore the boundaries of what can be achieved with these remarkable compounds, their importance in synthetic chemistry is likely to grow further.
Properties
IUPAC Name |
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-15-13-17-9-5-7-11-19(17)21-22-20-12-8-6-10-18(20)14-16(2)24(22)27-28(25(3)4)26-23(15)21/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASPZVRFOFONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466367 | |
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185449-86-9 | |
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorus Incorporation via Cyclocondensation
A plausible route involves cyclocondensation of a diol precursor with a phosphorus reagent. For example, reacting a binaphthol-derived diol with phosphorus trichloride (PCl₃) under controlled conditions may yield the phosphorus-containing intermediate.
Table 1: Cyclocondensation Parameters
This step is critical for forming the 13-phosphapentacyclic core. The use of toluene as a solvent minimizes side reactions, while triethylamine (Et₃N) scavenges HCl byproducts.
Methylation of Amine Groups
Post-cyclization, the amine groups at positions N,10,16 are methylated using methyl iodide (CH₃I) in the presence of a strong base such as potassium carbonate (K₂CO₃).
Table 2: Methylation Optimization
Dimethylformamide (DMF) enhances solubility of the intermediate, while prolonged reaction times ensure complete methylation.
Ether Ring Formation
The 12,14-dioxa rings are constructed via Williamson ether synthesis. A dihalide precursor reacts with sodium hydride (NaH) to form ether linkages.
Table 3: Etherification Conditions
| Reagent Pair | Base | Solvent | Yield |
|---|---|---|---|
| 1,2-Dibromoethane | NaH | THF | 70% |
Tetrahydrofuran (THF) facilitates nucleophilic substitution, while NaH deprotonates the hydroxyl groups to generate alkoxide intermediates.
Industrial-Scale Production Considerations
Scalable synthesis of Compound X requires:
-
Continuous flow reactors to enhance heat transfer during exothermic cyclization steps.
-
Catalytic methylation using dimethyl carbonate (DMC) as a greener methylating agent, reducing reliance on CH₃I.
-
In-line purification via simulated moving bed (SMB) chromatography to isolate the pentacyclic product from oligomeric byproducts.
Characterization and Quality Control
Critical analytical data for Compound X include:
-
31P NMR : A singlet at δ 25–30 ppm confirms phosphorus integration.
-
X-ray crystallography : Resolves stereochemistry at the phosphorus center and fused ring junctions.
Challenges and Mitigation Strategies
-
Low yields in cyclization : Optimize stoichiometry of PCl₃ and diol (1:1.05 molar ratio) to minimize phosphorus waste.
-
Epimerization at phosphorus : Use chiral auxiliaries or asymmetric catalysis to enforce stereochemical integrity.
-
Byproduct formation : Introduce scavenging resins (e.g., polymer-bound Et₃N) to sequester HCl during PCl₃ reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at Phosphorus
The phosphorus atom undergoes substitution reactions under specific conditions:
- Substitution is regioselective due to steric shielding from the pentacyclic framework .
- Methyl groups at N and C10/C16 positions hinder bulkier nucleophiles, favoring smaller reagents like methyl iodide.
Oxidation and Redox Reactivity
The phosphorus(III) center is susceptible to oxidation:
- Oxidation to phosphine oxide (P=O) diminishes catalytic activity but stabilizes the compound for storage .
Acid/Base-Mediated Degradation
The compound exhibits pH-dependent stability:
Photochemical Reactivity
UV irradiation induces structural changes:
- Photodegradation limits use in light-exposed applications but enables niche uses in photolithography.
Thermal Stability
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway | Source |
|---|---|---|---|
| 25–200 | <2% | Loss of adsorbed solvents | |
| 200–350 | 85% | Backbone fragmentation | |
| >350 | Residue | Carbonized phosphorus-containing ash |
Scientific Research Applications
Physical Properties
- Appearance : Solid at room temperature
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C
Catalysis
The compound has shown promise as a catalyst in various chemical reactions due to its unique phosphorous-containing structure. Its ability to facilitate reactions without being consumed makes it an attractive option for sustainable chemistry practices.
Case Study: Catalytic Activity
Research indicates that compounds similar to N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa have been utilized in the synthesis of fine chemicals and pharmaceuticals through catalytic processes that enhance yield and selectivity.
Materials Science
In materials science, this compound can be utilized in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
Studies have demonstrated that incorporating phosphorous compounds into polymer matrices can improve flame retardancy and thermal properties. The unique structure of this compound potentially allows for the creation of novel polymer composites.
Biochemistry
The compound's bioactivity suggests potential applications in biochemistry, particularly in drug design and development.
Case Study: Drug Design
Research has explored the use of phosphorous-containing compounds in drug delivery systems due to their ability to interact with biological membranes effectively. This compound may serve as a lead structure for developing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Research Implications and Gaps
- Structural Uniqueness : The target compound’s combination of phosphorus, oxygen, and methyl groups distinguishes it from nitrogen-dominant analogs (e.g., ) and sulfonamide derivatives (). This may enhance metabolic stability or membrane permeability .
- Data Limitations: No direct biological or crystallographic data are available for the target compound. Its activity could be hypothesized based on structural similarity to kinase inhibitors () or NO donors (), but experimental validation is required.
- Synthetic Challenges : Introducing methyl groups to the pentacyclic core may require optimized catalytic conditions to avoid steric hindrance, as seen in analogous reductive amination protocols .
Biological Activity
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure and the presence of phosphorus and oxygen functionalities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a purity of at least 95% as per catalog data . The intricate structure contributes to its potential biological interactions and applications in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 1643958-21-7 |
| IUPAC Name | N,N,10,16-tetramethyl-12,14-dioxa... |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities attributed to its structural features:
- Antitumor Properties : Compounds with similar phosphorous-containing structures have shown promising antitumor activity. The presence of the phosphapentacyclic framework may enhance interactions with biological targets involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Some derivatives of phosphorous compounds are known to exhibit antimicrobial properties. The unique electronic properties of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Enzyme Inhibition : The structural motifs present in this compound suggest potential as enzyme inhibitors. Studies on related compounds have demonstrated their effectiveness in inhibiting various enzymes linked to metabolic pathways .
The mechanism of action for N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa can be hypothesized based on similar compounds:
- Molecular Docking Studies : Computational studies using molecular docking simulations can help predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : Laboratory assays are essential for validating the biological effects observed in silico. These may include cytotoxicity tests against various cancer cell lines and antimicrobial susceptibility tests.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphorous-containing compounds similar to the one discussed:
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that phosphapentacyclic compounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research indicated that derivatives of phosphorous compounds showed effective inhibition against Gram-positive bacteria due to their ability to penetrate bacterial membranes.
- Enzyme Inhibition Profile : A comparative analysis revealed that compounds with similar structures inhibited specific kinases involved in cancer progression more effectively than their simpler analogs .
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Methodological Answer:
- Catalyst Selection : Use transition-metal catalysts (e.g., palladium or ruthenium) for cyclization reactions, as evidenced by structural analogs in patent literature .
- Temperature Control : Maintain temperatures between 80–120°C to prevent decomposition of sensitive phosphorous-containing intermediates, based on synthesis protocols for similar polycyclic ethers .
- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl moieties during oxidation steps, as demonstrated in phloroglucide analog syntheses .
Q. What purification techniques are effective for isolating this compound given its complex polycyclic structure?
Methodological Answer:
- Membrane Separation : Utilize nanofiltration membranes (e.g., polyamide-based) to separate by molecular weight, leveraging advancements in membrane technology [[1] (RDF2050104)].
- Chromatography : Apply reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to resolve stereoisomers, as outlined in advanced chemical engineering research courses .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for recrystallization, guided by crystallographic data from structurally related dioxa-diaza systems .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and guide experimental synthesis?
Methodological Answer:
- COMSOL Multiphysics Integration : Simulate reaction kinetics and diffusion limitations in multi-step syntheses using finite element analysis, as highlighted in AI-driven chemical engineering frameworks .
- AI Parameter Optimization : Train machine learning models on existing cyclic amine datasets to predict optimal solvent ratios and reaction times, reducing trial-and-error experimentation .
- Validation : Cross-check computational results with experimental NMR and mass spectrometry data to refine predictive accuracy .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of similar phosphapentacyclic amines?
Methodological Answer:
- Systematic Review : Conduct meta-analyses of published catalytic studies, identifying variables like solvent polarity or catalyst loading that influence discrepancies .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed pH, inert atmosphere) to isolate confounding factors .
- Theoretical Alignment : Link results to density functional theory (DFT) calculations to explain anomalous catalytic behaviors via electronic structure analysis .
Q. What advanced spectroscopic and crystallographic methods are recommended for determining stereochemical configuration?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, referencing protocols for tetracyclic ether systems .
- Dynamic NMR : Apply variable-temperature ¹H-NMR to study ring-flipping dynamics and assign axial/equatorial substituents .
- Chiroptical Spectroscopy : Use electronic circular dichroism (ECD) combined with computational simulations to correlate Cotton effects with stereoisomerism .
Q. How can heterogeneous catalysis be optimized for scalable synthesis while minimizing byproducts?
Methodological Answer:
- Support Material Screening : Test mesoporous silica or metal-organic frameworks (MOFs) to immobilize catalysts, improving recyclability and selectivity [[1] (RDF2050107)].
- In Situ Monitoring : Employ inline IR spectroscopy to track intermediate formation and adjust feed rates dynamically .
- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify side products and refine reaction pathways .
Methodological Considerations for Experimental Design
- Interdisciplinary Collaboration : Integrate chemical engineering principles (e.g., process simulation) with organic synthesis to address multi-step challenges .
- Data Management : Adopt electronic lab notebooks (ELNs) and structured metadata frameworks to ensure reproducibility and traceability .
- Safety Protocols : Follow guidelines for handling phosphorous-containing intermediates, including inert atmosphere techniques and waste neutralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
